N-[(3,4-dimethoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide
Description
Properties
Molecular Formula |
C18H18N4O4 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |
InChI |
InChI=1S/C18H18N4O4/c1-25-15-8-7-12(9-16(15)26-2)10-19-17(23)11-22-18(24)13-5-3-4-6-14(13)20-21-22/h3-9H,10-11H2,1-2H3,(H,19,23) |
InChI Key |
VHYBLWUQPQCFJP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CN2C(=O)C3=CC=CC=C3N=N2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide typically involves the following steps:
Formation of the Benzotriazinyl Intermediate: The initial step involves the preparation of the benzotriazinyl intermediate through a cyclization reaction of appropriate precursors under controlled conditions.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via a nucleophilic substitution reaction, where the benzotriazinyl intermediate reacts with a dimethoxyphenyl-containing reagent.
Acetylation: The final step involves the acetylation of the intermediate to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dimethoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the benzotriazinyl and dimethoxyphenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate acetamide derivatives under controlled conditions. Various methods such as refluxing in organic solvents or microwave-assisted synthesis have been employed to enhance yield and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrate its effectiveness against various cancer cell lines. For instance:
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H460 | 75.99 |
| HCT116 | 56.53 |
These results suggest that the compound may interfere with cellular processes essential for cancer cell survival and proliferation .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against a range of pathogens. In vitro studies indicate its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound involved administering varying concentrations to cultured cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with higher concentrations leading to increased apoptosis markers.
Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to assess potency. The findings indicated that the compound could serve as a potential lead for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzotriazinyl group may interact with enzymes or receptors, modulating their activity. The dimethoxyphenyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
(a) Zelatriazinum (INN List 91)
- Structure : 2-(4-Oxo-1,2,3-benzotriazin-3-yl)-N-[(1S)-1-(4-trifluoromethoxyphenyl)ethyl]acetamide (C₁₈H₁₅F₃N₄O₃).
- Key Differences : Replaces the 3,4-dimethoxyphenylmethyl group with a chiral trifluoromethoxyphenylethyl substituent.
(b) A-740003
- Structure: N-(1-{[(Cyanoimino)(5-quinolinylamino)methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide.
- Key Differences: Shares the 3,4-dimethoxyphenylacetamide backbone but incorporates a quinolinylamino-cyanoimino substituent.
- Implications : Demonstrated potent P2X7 receptor antagonism (IC₅₀ ~20 nM) in neuropathic pain models . The extended heterocyclic system likely improves selectivity but may reduce solubility compared to the target compound.
(c) 2-(4-Methoxyphenyl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]acetamide (CAS 1574301-32-8)
- Structure: Substitutes the 3,4-dimethoxy group with a single para-methoxy and introduces a 2-methylpropyl chain on the benzotriazinone nitrogen.
- Implications : The alkyl chain may sterically hinder interactions with flat binding pockets, reducing efficacy against targets requiring planar aromatic stacking .
Physicochemical Properties
Notes:
- The target compound’s 3,4-dimethoxy groups likely improve water solubility compared to trifluoromethyl or alkylated analogs.
- Benzotriazinone derivatives generally exhibit higher melting points than benzothiazine analogs due to stronger intermolecular hydrogen bonding .
Pharmacological and Functional Insights
- P2X7 Receptor Antagonism : A-740003 and the target compound both inhibit P2X7, a key mediator in neuroinflammation. The target’s simpler structure may reduce off-target effects but could lower potency .
- Metabolic Stability : The 3,4-dimethoxy groups in the target compound are prone to demethylation via cytochrome P450 enzymes, whereas Zelatriazinum’s trifluoromethoxy group resists metabolic degradation .
- Antimicrobial Potential: Benzotriazinone derivatives (e.g., , CAS 923110-66-1) show activity against bacterial targets, suggesting the target compound may share this trait .
Biological Activity
Chemical Structure and Properties
The compound features a benzotriazine moiety, which is known for its diverse biological activities. The presence of methoxy groups on the phenyl ring may enhance lipophilicity and affect the compound's interaction with biological targets.
Potential Biological Activities
-
Anticancer Activity :
- Compounds containing benzotriazine derivatives have shown potential in anticancer research due to their ability to induce apoptosis in cancer cells. Studies have indicated that benzotriazines can inhibit DNA synthesis and promote cell cycle arrest in various cancer cell lines.
-
Antimicrobial Properties :
- Many derivatives of phenolic compounds exhibit antimicrobial activities. The 3,4-dimethoxy substitution pattern could enhance the compound's effectiveness against bacterial and fungal strains.
-
Anti-inflammatory Effects :
- Some studies suggest that methoxy-substituted phenolic compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases.
-
Neuroprotective Effects :
- Certain benzotriazine derivatives have been investigated for neuroprotective properties, possibly through mechanisms involving oxidative stress reduction and modulation of neurotransmitter levels.
Research Findings and Case Studies
While specific case studies for the compound "N-[(3,4-dimethoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide" are not available in the search results, related research indicates that:
- Benzotriazine Derivatives : Research has demonstrated that compounds similar to benzotriazines can lead to significant anticancer effects in vitro and in vivo, often by targeting specific signaling pathways involved in tumor progression.
- Phenolic Compounds : The incorporation of methoxy groups typically enhances the biological activity of phenolic compounds by improving their ability to interact with biological macromolecules.
Data Tables
| Biological Activity | Related Compounds | Mechanism of Action |
|---|---|---|
| Anticancer | Benzotriazines | Induction of apoptosis, inhibition of DNA synthesis |
| Antimicrobial | Methoxyphenols | Disruption of microbial cell walls |
| Anti-inflammatory | Methoxy derivatives | Modulation of cytokine release |
| Neuroprotective | Benzotriazines | Reduction of oxidative stress |
Q & A
Q. What are the key synthetic steps for preparing N-[(3,4-dimethoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the benzotriazinone core via cyclization of substituted anthranilic acid derivatives under acidic or basic conditions .
- Step 2 : Introduction of the acetamide moiety via nucleophilic substitution or coupling reactions (e.g., using chloroacetyl chloride) .
- Step 3 : Functionalization with the 3,4-dimethoxyphenylmethyl group using reductive amination or alkylation .
Q. Optimization :
- Temperature : Maintain 50–80°C during coupling to avoid side products .
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
- Catalysts : Use triethylamine or DMAP to accelerate amide bond formation .
- Purification : HPLC or column chromatography ensures >95% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
